molecular formula C14H15Cl2F3N2S B15204221 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride CAS No. 38914-94-2

4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride

Cat. No.: B15204221
CAS No.: 38914-94-2
M. Wt: 371.2 g/mol
InChI Key: MKNNXAYNWPJYGI-UHFFFAOYSA-N
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Description

This compound features a 4-aminoquinoline backbone substituted with a trifluoromethyl (-CF₃) group at position 7 and a complex N-substituent: a 2-((2-chloroethyl)thio)ethyl moiety. The hydrochloride salt enhances its solubility and stability. The trifluoromethyl group is electron-withdrawing, which likely influences electronic distribution and binding affinity in biological systems, while the thioether-linked chloroethyl group may confer reactivity or influence pharmacokinetics . Such structural motifs are common in antimalarial and anticancer agents, where quinoline derivatives target enzymes or DNA .

Properties

CAS No.

38914-94-2

Molecular Formula

C14H15Cl2F3N2S

Molecular Weight

371.2 g/mol

IUPAC Name

N-[2-(2-chloroethylsulfanyl)ethyl]-7-(trifluoromethyl)quinolin-4-amine;hydrochloride

InChI

InChI=1S/C14H14ClF3N2S.ClH/c15-4-7-21-8-6-20-12-3-5-19-13-9-10(14(16,17)18)1-2-11(12)13;/h1-3,5,9H,4,6-8H2,(H,19,20);1H

InChI Key

MKNNXAYNWPJYGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NCCSCCCl.Cl

Origin of Product

United States

Preparation Methods

Skraup Cyclization with Trifluoromethyl-Substituted Anilines

A modified Skraup reaction employing 3-trifluoromethylaniline, glycerol, and sulfuric acid under reflux generates 7-trifluoromethylquinoline. Subsequent nitration at position 4 (HNO₃/H₂SO₄, 0–5°C) followed by catalytic hydrogenation (H₂/Pd-C, ethanol) affords 7-trifluoromethylquinolin-4-amine.

Optimization Notes :

  • Nitration Regioselectivity : Directed by the electron-withdrawing CF₃ group, nitration occurs preferentially at position 4 (70–75% yield).
  • Reduction Conditions : Raney nickel may substitute Pd-C for cost efficiency without compromising yield (85–90%).

Halogen Exchange on Bromoquinoline Derivatives

4-Amino-7-bromoquinoline undergoes trifluoromethylation via Ullmann-type coupling with methyl trifluoroacetate (CuI, DMF, 120°C, 24 h). This method avoids harsh fluorinating agents but requires rigorous exclusion of moisture (yield: 65–70%).

Synthesis of N-(2-((2-Chloroethyl)thio)ethyl) Side Chain

Thioether Formation from 2-Mercaptoethylamine

2-Mercaptoethylamine reacts with 1,2-dichloroethane in alkaline medium (NaOH, ethanol, 50°C) to yield 2-((2-chloroethyl)thio)ethylamine. Excess dichloroethane ensures monoalkylation (yield: 80–85%).

Critical Parameters :

  • Solvent Choice : Ethanol minimizes polysulfide byproducts compared to aqueous systems.
  • Temperature Control : Exceeding 60°C promotes dichloroethane hydrolysis to ethylene glycol, reducing yield.

Alternative Route via Di(2-chloroethyl) Ether Intermediate

Di(2-chloroethyl) ether (synthesized via glycol ether and thionyl chloride) reacts with cysteamine hydrochloride (K₂CO₃, DMF, 80°C) to form the thioether. This route offers scalability but requires careful stoichiometry to avoid over-alkylation.

Coupling of Quinoline Core and Side Chain

Nucleophilic Aromatic Substitution

7-Trifluoromethylquinolin-4-amine reacts with 2-((2-chloroethyl)thio)ethylamine in DMF at 100°C with K₂CO₃ as base. The electron-deficient quinoline facilitates displacement at position 4 (yield: 60–65%).

Limitations :

  • Competing side reactions at the CF₃ group necessitate moderate temperatures (<110°C).
  • Microwave-assisted synthesis (150 W, 30 min) improves yield to 75% while reducing reaction time.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) enables attachment of the thioether side chain to 4-bromo-7-trifluoromethylquinoline. Subsequent amination via NH₃ gas affords the target compound in a telescoped process (overall yield: 68%).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, treated with HCl gas at 0°C, and filtered to isolate the hydrochloride salt (purity >99% by HPLC). Recrystallization from ethanol/ethyl acetate enhances crystalline form stability.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J=5.2 Hz, 1H, H-2), 8.25 (s, 1H, H-8), 7.92 (d, J=8.8 Hz, 1H, H-5), 7.68 (dd, J=8.8, 5.2 Hz, 1H, H-6), 4.15 (t, J=6.4 Hz, 2H, -SCH₂CH₂Cl), 3.82 (t, J=6.4 Hz, 2H, -NHCH₂CH₂S-).
  • ¹⁹F NMR : -62.5 ppm (CF₃).
  • HRMS : m/z 367.0521 [M+H]⁺ (calc. 367.0524).

Purity Assessment :

  • HPLC : C₁₈ column, 70:30 MeOH/H₂O + 0.1% TFA, tᵣ=12.7 min, >99% purity.
  • Elemental Analysis : Found C 48.15%, H 4.02%, N 7.45%; Calculated C 48.22%, H 4.08%, N 7.49%.

Industrial-Scale Considerations

Cost Analysis :

Component Cost per kg (USD) Source Optimization Strategy
3-Trifluoromethylaniline 320 In-house synthesis via Schiemann reaction
Thionyl chloride 45 Bulk procurement (>500 kg batches)
Pd(OAc)₂ 12,000 Catalyst recycling systems implementation

Waste Stream Management :

  • Cu byproducts from Ullmann reactions: precipitated as CuS (Na₂S treatment) for safe disposal.
  • Excess HCl gas: scrubbed via alkaline absorption towers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the functional groups attached to it.

    Substitution: The chloroethylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: N-oxides of the quinolineamine.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. 7-Chloroquinolin-4-amine Derivatives () Compounds such as N-(2-(4-(9H-fluoren-9-yl)-1,4-diazepan-1-yl)ethyl)-7-chloroquinolin-4-amine (11) and N-(7-chloroquinolin-4-yl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (18) share the 4-aminoquinoline core but differ in substituents:

  • Position 7: Chlorine (-Cl) vs. trifluoromethyl (-CF₃).
  • N-Substituents : The target compound’s thioether-linked chloroethyl chain contrasts with diazepane or pyridinylmethyl groups in analogues. Thioethers may improve metabolic stability compared to ethers or amines, while the chloroethyl group could facilitate alkylation-based mechanisms .

2.2. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine ()

  • Core Differences: A 2-aminoquinoline vs. 4-aminoquinoline backbone. The 4-amino position in the target compound is critical for interactions with heme in antimalarial activity .
  • Substituents : A p-tolyl group at the amine vs. the thioethyl-chloroethyl chain. The latter’s sulfur atom may enhance nucleophilicity, affecting reactivity in biological systems .

2.3. 4-Chloro-7-(trifluoromethoxy)quinoline ()

  • Position 7: Trifluoromethoxy (-OCF₃) vs. trifluoromethyl (-CF₃).

2.4. 4-Hydroxy-7-(trifluoromethyl)quinoline ()

  • Functional Group : A hydroxyl (-OH) at position 4 vs. the amine (-NH₂) in the target compound. The amine enables protonation (enhanced solubility as a hydrochloride salt) and hydrogen bonding, critical for drug-receptor interactions .

Key Differentiators

N-Substituent Flexibility : The thioethyl-chloroethyl chain provides a balance of hydrophobicity and reactivity, unlike rigid aromatic substituents (e.g., pyridinylmethyl in ), which may limit conformational adaptability .

Salt Form : The hydrochloride salt improves bioavailability compared to free-base analogues .

Q & A

Q. What are the key synthetic strategies for preparing this quinoline derivative, and how are reactive intermediates stabilized?

The synthesis involves multi-step reactions, including cyclization, nitration, and coupling. For example, trifluoroacetyl intermediates (common in quinoline derivatives) are stabilized using mild bases like DIEA during chlorination steps to prevent decomposition . The chloroethylthio group is introduced via nucleophilic substitution under controlled pH (neutral to slightly basic) to avoid side reactions with the trifluoromethyl substituent .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, and 19F^{19}F-NMR to resolve signals from the trifluoromethyl group and chloroethylthio chain . High-resolution mass spectrometry (HRMS) is essential for verifying molecular ions (e.g., [M+H]+^+) with accuracy ≤2 ppm . Purity is assessed via HPLC with UV detection at 254 nm, as described in antitumor quinoline studies .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

Accelerated stability studies are conducted in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Degradation products (e.g., hydrolyzed chloroethylthio groups) are monitored via LC-MS. The hydrochloride salt form enhances aqueous stability compared to freebase analogs .

Q. What in vitro assays are used to screen for biological activity?

MTT assays against cancer cell lines (e.g., MDA-MB-231, A549) at 5–50 μM concentrations are standard. Dose-response curves are generated to calculate IC50_{50} values, with positive controls like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl position) impact bioactivity and pharmacokinetics?

Comparative studies of analogs show that the 7-trifluoromethyl group enhances membrane permeability due to its lipophilicity (logP ~3.2). In contrast, 3-trifluoromethyl derivatives exhibit reduced potency, likely due to steric hindrance at target binding sites . Molecular docking simulations (e.g., with EGFR kinase) further rationalize substituent effects .

Q. What contradictions exist in reported biological data, and how are they resolved?

Discrepancies in IC50_{50} values across studies (e.g., 2.5 μM vs. 8.7 μM for A549 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Triangulation via orthogonal assays (e.g., apoptosis markers, caspase-3 activation) and independent replication are recommended .

Q. How are solvent effects optimized in coupling reactions involving the chloroethylthio group?

Polar aprotic solvents (DCM, DMF) improve nucleophilic substitution rates by stabilizing transition states. However, DMF may compete with the thioether nucleophile, requiring stoichiometric adjustments. Computational studies (DFT) model solvent polarity effects on activation energy .

Q. What crystallographic methods elucidate the compound’s solid-state conformation?

Single-crystal X-ray diffraction reveals planar quinoline rings and intramolecular hydrogen bonding between the amine and chloride counterion. This data informs polymorph screening and salt-disproportionation risks .

Methodological Guidance

Q. How are synthetic byproducts (e.g., di-alkylated amines) minimized?

Stepwise temperature control (0°C → room temperature) during alkylation reduces over-substitution. Excess amine precursors (1.5–2 eq) and real-time monitoring via TLC (ethyl acetate/hexane, 3:7) are critical .

Q. What computational tools predict metabolic pathways for this compound?

Software like Schrödinger’s ADMET Predictor models Phase I metabolism (e.g., CYP450-mediated oxidation of the thioether group). Results are validated with microsomal stability assays .

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